![molecular formula C11H18N5O13P3S B1458670 [[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 70318-62-6](/img/structure/B1458670.png)

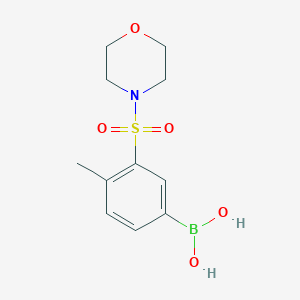

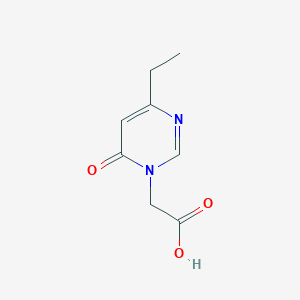

[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a compound with the molecular formula C11H18N5O13P3S and a molecular weight of 553.28 g/mol. It is a derivative of thioguanosine, a thiopurine nucleoside analog, which has been studied for its potential therapeutic applications, particularly in the treatment of certain cancers and immunological disorders .

Méthodes De Préparation

The synthesis of [[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves several steps. One common synthetic route includes the derivatization of 6-thioguanosine monophosphate (6-TGMP) with specific functional groups to enhance its bioactivity and stability . The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography to isolate the desired product .

This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield the corresponding thiol . Substitution reactions can introduce different functional groups, potentially altering the compound’s biological activity .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying nucleoside analogs and their reactivity.

Biology: It is used in research to understand the mechanisms of nucleoside metabolism and its effects on cellular processes.

Medicine: The compound has shown promise in the treatment of certain cancers, particularly those resistant to traditional thiopurine therapies.

Mécanisme D'action

The mechanism of action of [[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its conversion to active metabolites within the cell. These metabolites, such as thioguanosine triphosphate (TGTP), are incorporated into DNA and RNA, leading to disruptions in nucleic acid synthesis and function . This results in cytotoxic effects, particularly in rapidly dividing cells, making it effective against certain cancers .

The compound also inhibits the activity of specific enzymes and signaling pathways, such as the Rac1 GTPase, which plays a role in cell proliferation and survival . This inhibition contributes to its immunosuppressive and anticancer effects .

Comparaison Avec Des Composés Similaires

Similar compounds to [[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate include other thiopurine nucleoside analogs such as 6-thioguanine, 6-mercaptopurine, and azathioprine . These compounds share similar mechanisms of action and therapeutic applications but differ in their metabolic pathways and toxicity profiles .

6-Thioguanine: Requires activation by hypoxanthine-guanine phosphoribosyl transferase (HGPRT) to form active metabolites.

6-Mercaptopurine: Undergoes multiple enzymatic conversions to form active thioguanine nucleotides.

Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.

The uniqueness of this compound lies in its specific modifications, which may enhance its stability, bioavailability, and therapeutic efficacy compared to other thiopurine analogs .

Propriétés

Numéro CAS |

70318-62-6 |

|---|---|

Formule moléculaire |

C11H18N5O13P3S |

Poids moléculaire |

553.28 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O13P3S/c1-33-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |

Clé InChI |

OEADSCLLOMTXGV-KQYNXXCUSA-N |

SMILES |

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES isomérique |

CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canonique |

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)

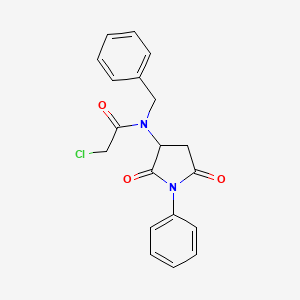

![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)